molecular formula C18H16ClN5O3 B4131242 N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea

Cat. No.: B4131242
M. Wt: 385.8 g/mol
InChI Key: WAHVQTBMUMKPEO-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N’-(4-nitrophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorobenzyl group and a nitrophenyl group

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O3/c1-12-10-17(22-23(12)11-13-2-4-14(19)5-3-13)21-18(25)20-15-6-8-16(9-7-15)24(26)27/h2-10H,11H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHVQTBMUMKPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N’-(4-nitrophenyl)urea typically involves the reaction of 4-chlorobenzylamine with 5-methyl-1H-pyrazole-3-carboxylic acid, followed by the introduction of the nitrophenyl group through a urea linkage. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) to facilitate the formation of the urea bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N’-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N’-(4-methylphenyl)urea
  • N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N’-(4-aminophenyl)urea
  • N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N’-(4-hydroxyphenyl)urea

Uniqueness

N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N’-(4-nitrophenyl)urea is unique due to the presence of both a nitrophenyl group and a chlorobenzyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea
Reactant of Route 2
Reactant of Route 2
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea

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